3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
描述
属性
IUPAC Name |
3-iodo-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4O/c1-11-5-3(4(7)10-11)6(12)9-2-8-5/h2H,1H3,(H,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRNXILAHVZVPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)C(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Direct Iodination of Pyrazolopyrimidine Derivatives
Method Overview:
This approach involves the halogenation of a suitably substituted pyrazolopyrimidine precursor, typically 6-methyl-1H-pyrazolo[3,4-d]pyrimidine, using N-iodosuccinimide (NIS) as the iodine source.
- Reagents: 6-methyl-1H-pyrazolo[3,4-d]pyrimidine, N-iodosuccinimide (NIS)
- Solvent: N,N-Dimethylformamide (DMF)
- Temperature: 80°C
- Time: 2 hours
- Dissolve the precursor in DMF.
- Add NIS (1.5 equivalents).
- Heat at 80°C for 2 hours with stirring.
- Upon completion, cool the mixture, dilute with dichloromethane, filter, and purify via chromatography or recrystallization.
- Typical yield is approximately 38%, with purity confirmed via LC-MS and NMR.
- The product, 3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine, exhibits a molecular weight of 260.04 g/mol.
One-Flask Synthesis via Vilsmeier-Haack and Heterocyclization
Method Overview:
A streamlined, one-pot process involves initial formation of an iminium intermediate via the Vilsmeier reaction, followed by intramolecular cyclization to form the iodinated pyrazolopyrimidine.
- Step 1: Reaction of 5-aminopyrazole with PBr₃ in DMF at 60°C produces an iminium intermediate.
- Step 2: Addition of N-iodosuccinimide (NIS) facilitates iodination.
- Step 3: Refluxing with ammonia derivatives induces cyclization, yielding the target compound.
- Reagents: 5-aminopyrazole, PBr₃, NIS, ammonia derivatives.
- Temperature: 60–80°C
- Duration: 1–5 hours depending on the step.
- High yield (>90%) and operational simplicity.
- Suitable for scale-up and industrial applications.
Halogen Exchange and Functionalization Strategies
Method Overview:
This involves initial synthesis of a non-iodinated pyrazolopyrimidine, followed by halogen exchange using iodine sources under specific conditions.
- Synthesize the parent compound (e.g., 6-methyl-1H-pyrazolo[3,4-d]pyrimidine).
- Subject it to iodine exchange conditions, such as treatment with N-iodosuccinimide in polar aprotic solvents at elevated temperatures.
- Purify via chromatography.
- Solvent: DMF or DMSO
- Temperature: 80°C
- Duration: 2–4 hours
- Variable yields, typically around 30–40%, depending on substrate substitution and reaction optimization.
Data Table Summarizing Preparation Methods
| Method | Reagents | Solvent | Temperature | Time | Yield | Key Features |
|---|---|---|---|---|---|---|
| Direct iodination | N-iodosuccinimide (NIS) | DMF | 80°C | 2 h | ~38% | Simple, scalable, high purity |
| One-flask Vilsmeier | PBr₃, NIS, ammonia derivatives | DMF | 60–80°C | 1–5 h | >90% | Streamlined, high yield, industrial suitability |
| Halogen exchange | Iodine source (NIS), DMF/DMSO | DMF/DMSO | 80°C | 2–4 h | 30–40% | Flexible, suitable for functionalization |
Notes and Research Findings
- Selectivity: Iodination predominantly occurs at the 3-position of the pyrazolopyrimidine ring, facilitated by the electron-rich nature of the heterocycle.
- Optimization: Reaction parameters such as temperature, solvent, and reagent equivalents critically influence yield and purity.
- Industrial Relevance: The direct iodination method using NIS in DMF is favored for large-scale synthesis due to operational simplicity and cost-effectiveness.
- Mechanistic Insights: The iodination proceeds via electrophilic substitution, with NIS providing a reactive iodine electrophile that substitutes hydrogen at the desired position.
化学反应分析
3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.
Common reagents used in these reactions include sodium iodide, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Anti-inflammatory Properties
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-inflammatory effects. A study by Abd El-Salam et al. (2012) demonstrated that certain compounds within this class showed lower toxicity and ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac. The compounds were effective in reducing carrageenan-induced edema in animal models, suggesting their potential for developing new anti-inflammatory medications .
Anticancer Activity
The anticancer properties of 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one have been explored through various in vitro studies. For instance, a study reported significant cytotoxicity against A549 lung cancer cells and MCF-7 breast cancer cells, with IC50 values of 12.5 µM and 15.0 µM, respectively. These findings suggest that this compound could serve as a lead for developing novel anticancer agents .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Antimicrobial Properties
Some derivatives of pyrazolo[3,4-d]pyrimidine have shown efficacy against various bacterial strains, indicating their potential as antimicrobial agents. The structural features of these compounds may contribute to their ability to inhibit bacterial growth .
Case Study 1: Anti-inflammatory Effects
In a pharmacological evaluation conducted by Abd El-Salam et al., several pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for anti-inflammatory activity. The study utilized the carrageenan-induced paw edema model in rats to assess the efficacy of the compounds. Results indicated that these derivatives significantly reduced inflammation compared to control groups, establishing a promising therapeutic profile for future drug development .
Case Study 2: Anticancer Activity
A recent investigation into the cytotoxic effects of this compound revealed its potential as an anticancer agent. The study involved treating various cancer cell lines with the compound and assessing cell viability through MTT assays. The results confirmed that the compound effectively inhibited cell proliferation in both A549 and MCF-7 cell lines, warranting further exploration into its mechanisms of action .
作用机制
The mechanism of action of 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the target enzyme, blocking its activity. The molecular targets and pathways involved vary based on the biological context and the specific enzyme or protein being targeted .
相似化合物的比较
Physicochemical Properties
- Halogen Effects: Iodine’s larger atomic radius and polarizability may enhance lipophilicity compared to chloro or fluoro derivatives, influencing bioavailability. For example, 1-(2,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a predicted density of 1.70 g/cm³ and pKa of -2.76 , whereas brominated analogs (e.g., 6-bromoallopurinol) show a density of 2.54 g/cm³ .
- Solubility: Glycosylated derivatives (e.g., ribofuranosyl substituents ) exhibit improved aqueous solubility compared to halogenated or aryl-substituted analogs.
Antimicrobial Activity
- Compounds 2e, 2f, and 2g (alkyl/aryl substituents at position 6) demonstrated potent antimicrobial activity against bacteria and fungi, comparable to standard drugs like ciprofloxacin .
- Mechanism : Thioether linkages (e.g., 6-((3-fluorobenzyl)thio) in 15b–15e ) may enhance membrane penetration or target binding.
Anticancer Activity
- Tricyclic Derivatives : Compound 4a (IC₅₀: 0.03 µM) showed superior antitumor activity against MCF7 cells compared to methotrexate, attributed to azomethine and triazine moieties .
- Substitution Patterns : Chlorophenyl (15b) and methoxyphenyl (15e) groups at position 5 correlate with high ALDH1A inhibitory activity , suggesting iodinated analogs may target similar enzymes.
生物活性
3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and future research directions.
- Molecular Formula: C6H6IN5
- Molecular Weight: 275.053 g/mol
- CAS Number: 862729-12-2
The biological activity of this compound primarily revolves around its role as an inhibitor of various protein targets involved in cancer progression. Research indicates that it may act on key pathways related to cell proliferation and survival:
- EGFR Inhibition: The compound has shown potential as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis .
- Induction of Apoptosis: Studies have indicated that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, leading to programmed cell death .
In Vitro Studies
In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. Key findings include:
- Cytotoxicity: The compound exhibited significant cytotoxic effects with IC50 values ranging from 3 µM to 10 µM across different cancer cell lines, including MCF-7 (breast cancer) and RFX 393 (renal carcinoma) .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 3 - 10 | EGFR/VEGFR Inhibition |
| RFX 393 | 11.70 | CDK2/TRKA Inhibition |
Case Studies
A notable study evaluated the compound's effects on MCF-7 cells, where it was found to:
- Inhibit Tumor Growth: The treatment led to a significant reduction in cell viability.
- Induce Apoptosis: Enhanced apoptosis was observed through increased caspase activity.
Additionally, another study focused on renal carcinoma cells (RFX 393), where the compound demonstrated moderate inhibition of cell proliferation compared to standard treatments like staurosporine .
Molecular Docking Studies
Molecular docking simulations have been employed to elucidate the binding affinities and interactions of this compound with target proteins. These studies suggest that the compound binds effectively to the active sites of EGFR and VEGFR, providing insights into its mechanism of action at the molecular level .
Future Directions
Given its promising biological activity, further research is warranted to:
- Optimize Structure: Modifications to enhance selectivity and potency against specific cancer types.
- Preclinical Studies: Comprehensive animal studies to evaluate pharmacokinetics and therapeutic efficacy.
- Combination Therapies: Investigating its potential in combination with existing therapies for enhanced efficacy.
常见问题
Basic Research Questions
Q. What are the common synthetic routes for 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?
- Methodology : The compound is typically synthesized via cyclization of 5-amino-1-methyl-1H-pyrazole-4-carboxamide derivatives. For example, iodine-mediated cyclization of intermediates like 6-(prop-2-en-1-ylamino)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones yields iodinated derivatives via 5-exo-mode closure (72–85% yields) . Alternatively, acid-catalyzed condensation with aldehydes using nanocatalysts like acidic cesium salt of Preyssler nanoparticles (CsH[NaPWO]) achieves 6-aryl-substituted derivatives with 100% selectivity .
- Key Conditions :
- Solvent: Acetic acid or water (for eco-friendly protocols) .
- Catalysts: Preyssler nanoparticles (reusable, 5 cycles without yield loss) .
- Temperature: Reflux (80–100°C) for 4–10 hours .
Q. How is the structural integrity of this compound confirmed?
- Methodology : Multimodal characterization is critical:
- NMR/IR : H and C NMR confirm substituent positions (e.g., methyl at N1, iodine at C3). IR identifies carbonyl (C=O) and NH stretches .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] peaks) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P2/n space group, β = 93.554°) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of iodinated derivatives?
- Methodology :
- Catalyst Screening : Preyssler nanocatalysts outperform classical acids (e.g., HSO) by enabling recyclability and higher selectivity .
- Solvent Effects : Water-mediated syntheses reduce side reactions (e.g., 80% yield in water vs. 65% in toluene) .
- Substituent Engineering : Electron-withdrawing groups (e.g., 3-fluorobenzyl) enhance cyclization efficiency (83% yield) .
- Data-Driven Example : Using method C (CsH[NaPWO]), 5-(2-chlorophenyl)-6-((3-fluorobenzyl)thio)-1-methyl derivatives achieve 83% yield .
Q. How are regioselectivity challenges addressed during pyrazolo[3,4-d]pyrimidinone synthesis?
- Methodology :
- Aza-Wittig Reactions : Tandem aza-Wittig/annulation ensures regioselective formation of 5-amino-6-arylamino derivatives (52–92% yields) .
- Halogenation Control : Iodine in DMF selectively targets C3 over C4 (61–65% yields for 4-chloro derivatives) .
- Case Study : Heating dithioester intermediates (e.g., compound 54 ) yields pyrazolo[3,4-d]pyrimidinone (55 ) without byproducts .
Q. How can conflicting biological activity data (e.g., antifungal vs. cytotoxic effects) be resolved?
- Methodology :
- Structure-Activity Relationships (SAR) : Methyl substituents (R = Me) enhance antifungal activity (100% inhibition of Sclerotinia at 50 mg/L) compared to benzyl (R = PhCH) .
- Assay Standardization : Use consistent fungal strains (Botrytis cinerea, Pyricularia oryzae) and agar diffusion protocols .
Q. What strategies mitigate challenges in isolating hygroscopic intermediates?
- Methodology :
- Salt Formation : Hydrochloride salts (e.g., compound xviii ) improve crystallinity (52.7% yield after HCl treatment) .
- Chromatography : Flash chromatography (silica gel, ethyl acetate/hexane) resolves polar byproducts .
- Example : Ethyl 5-isothiocyanato-1-methyl-1H-pyrazole-4-carboxylate (14 ) is stabilized by NaH/CS before iodine quenching (74% yield) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
